molecular formula C13H17N5O B1526496 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 1283069-70-4

2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No. B1526496
CAS RN: 1283069-70-4
M. Wt: 259.31 g/mol
InChI Key: KSKSUYHKIRITLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one, also known as 4-amino-1H-pyrazole-1-carboxylic acid ethyl ester, is a pyrazole-based compound that has been studied for its potential therapeutic applications. Pyrazole is a five-membered heterocyclic ring containing three nitrogen atoms, and is a common structural motif in many pharmaceuticals and natural products. 4-amino-1H-pyrazole-1-carboxylic acid ethyl ester has been studied for its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Mechanism Of Action

The exact mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are molecules that can promote the growth of cancer cells. In addition, 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of several types of cancer cells, reduce inflammation in animal models of rheumatoid arthritis, and protect against neurodegeneration in animal models of Alzheimer's disease. In addition, it has been shown to modulate the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB).

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester in laboratory experiments include its low cost and availability, its ease of synthesis, and its potential therapeutic applications. However, it should be noted that there are some limitations to its use in laboratory experiments. For example, it is not water soluble, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO). In addition, it is not stable in acidic solutions, so it must be stored in neutral or basic solutions.

Future Directions

The potential therapeutic applications of 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester are still being explored. Future research could focus on its ability to inhibit the growth of other types of cancer cells, as well as its potential to treat other diseases such as diabetes, cardiovascular disease, and neurological disorders. In addition, further research could focus on the development of more effective delivery systems for this compound, such as nanoparticles or liposomes, to improve its bioavailability and therapeutic efficacy. Finally, additional research could focus on the mechanism of action of this compound,

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester has been studied for its potential therapeutic applications. In particular, it has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. In preclinical studies, 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester has been shown to inhibit the growth of several types of cancer cells, including breast, colorectal, and lung cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect against neurodegeneration in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c14-10-7-16-17(8-10)9-13(19)18-6-2-4-12(18)11-3-1-5-15-11/h1,3,5,7-8,12,15H,2,4,6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKSUYHKIRITLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C=C(C=N2)N)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 2
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 3
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 4
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 5
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 6
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one

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